molecular formula C13H10F3N3O2 B12348288 N-Hydroxy-4-[5-(trifluoromethyl)pyridin-2-YL]oxybenzenecarboximidamide

N-Hydroxy-4-[5-(trifluoromethyl)pyridin-2-YL]oxybenzenecarboximidamide

Cat. No.: B12348288
M. Wt: 297.23 g/mol
InChI Key: RHAVFJMKHOLIST-UHFFFAOYSA-N
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Description

N-Hydroxy-4-[5-(trifluoromethyl)pyridin-2-YL]oxybenzenecarboximidamide is a chemical compound with the molecular formula C13H10F3N3O2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and an oxybenzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-[5-(trifluoromethyl)pyridin-2-YL]oxybenzenecarboximidamide typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzenecarboximidamide with 5-(trifluoromethyl)pyridin-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-[5-(trifluoromethyl)pyridin-2-YL]oxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxy-4-[5-(trifluoromethyl)pyridin-2-YL]oxybenzenecarboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-4-[5-(trifluoromethyl)pyridin-2-YL]oxybenzenecarboximidamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and specificity towards these targets. This compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide
  • N-Hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboxamide

Uniqueness

N-Hydroxy-4-[5-(trifluoromethyl)pyridin-2-YL]oxybenzenecarboximidamide stands out due to its unique combination of a trifluoromethyl group and an oxybenzenecarboximidamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10F3N3O2

Molecular Weight

297.23 g/mol

IUPAC Name

N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide

InChI

InChI=1S/C13H10F3N3O2/c14-13(15,16)9-3-6-11(18-7-9)21-10-4-1-8(2-5-10)12(17)19-20/h1-7,20H,(H2,17,19)

InChI Key

RHAVFJMKHOLIST-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)OC2=NC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)OC2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

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